4-(4-Chlorophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Chlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyrimidin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-(4-Bromophenyl)pyrimidin-2-amine
- 4-(4-Methylphenyl)pyrimidin-2-amine
- 4-(4-Fluorophenyl)pyrimidin-2-amine
Comparison: 4-(4-Chlorophenyl)pyrimidin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, or fluorine), the chlorine derivative may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
4-(4-Chlorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by its unique structural features, including a chlorine atom on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8ClN3
- Molecular Weight : 219.64 g/mol
- Melting Point : 115–116°C
The presence of the chlorine atom significantly influences the compound's reactivity and biological activity, distinguishing it from other similar compounds such as 4-(4-Bromophenyl)pyrimidin-2-amine and 4-(4-Fluorophenyl)pyrimidin-2-amine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to biological effects such as:
- Kinase Inhibition : It has been shown to inhibit specific kinases that are crucial in cancer signaling pathways, particularly AKT2/PKBβ, which is often overexpressed in gliomas .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring and substituents on the phenyl group can significantly alter the biological activity of the compound. For instance, changing the chlorine substituent to other halogens or alkyl groups can lead to variations in potency against different biological targets.
Compound | Substituent | Biological Activity |
---|---|---|
This compound | Cl | Moderate kinase inhibition |
4-(4-Bromophenyl)pyrimidin-2-amine | Br | Higher cytotoxicity against cancer cells |
4-(4-Fluorophenyl)pyrimidin-2-amine | F | Enhanced selectivity for certain receptors |
These variations highlight the importance of substituent choice in optimizing therapeutic efficacy .
Case Studies
- Anticancer Activity : A study evaluated a series of pyrano[2,3-c]pyrazole derivatives, including those with a chlorophenyl moiety similar to this compound. Compound 4j , which shares structural similarities, demonstrated potent inhibitory effects against glioblastoma cell lines with low cytotoxicity towards non-cancerous cells. This suggests that compounds with similar structures may have significant therapeutic potential in targeting glioma through AKT inhibition .
- Kinase Profiling : In another study focusing on kinase inhibition, derivatives of chlorophenyl-pyrimidines were screened against a panel of 139 kinases. The findings indicated that some derivatives exhibited low micromolar activity against AKT2, reinforcing the potential of chlorinated pyrimidines as selective kinase inhibitors .
Properties
IUPAC Name |
4-(4-chlorophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSUXUZDAATNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363447 | |
Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133256-51-6 | |
Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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